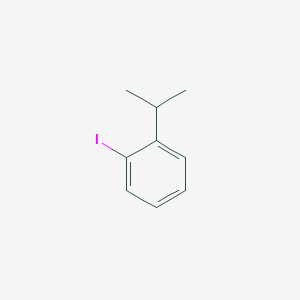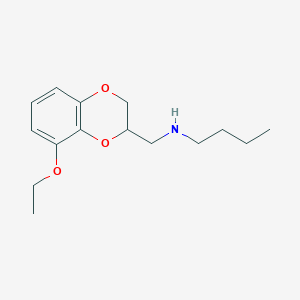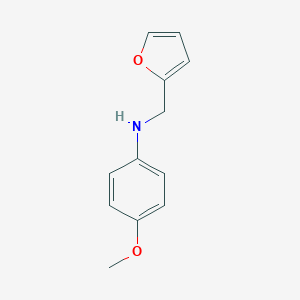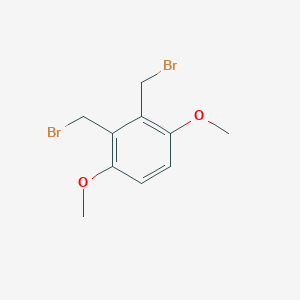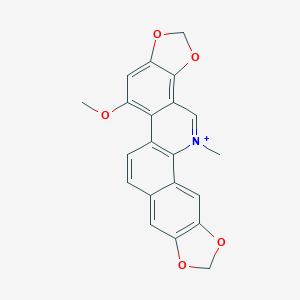
Chelirubine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chelirubine is an alkaloid that is found in the roots of the plant Chelidonium majus, commonly known as greater celandine. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and anti-cancer properties. In recent years, there has been a growing interest in chelirubine due to its potential as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
DNA Fluorescent Probe
Chelirubine, an alkaloid from the Himalayan herb Dicranostigma lactucoides, has been identified as a potential DNA fluorescent probe. It exhibits blue and red luminescence emissions when intercalated with DNA, making it useful for DNA quantification and as a supravital cell probe. The ability of chelirubine molecules to penetrate living cells through the cell membrane is particularly notable (Rájecký et al., 2013).
Structural Studies
The structures of chelirubine have been examined using 2D NMR spectroscopy and mass spectrometry. These studies provide insights into the molecular constitution of chelirubine, contributing to a deeper understanding of its chemical properties and potential applications (Dostál et al., 1998).
Interaction with DNA
Spectral and fluorescence studies of chelirubine, among other alkaloids, have revealed significant changes in their emission spectra in the presence of calf thymus DNA compared to their free form. This suggests potential applications in studying DNA interactions and fluorescence-based detection methods (Urbanová et al., 2009).
Antiproliferative and Apoptotic Activities
Chelirubine has been screened for its antiproliferative and apoptotic activities in cancer and normal cells. It has demonstrated strong antiproliferative effects in vitro, predominantly due to apoptosis. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).
Enhanced Alkaloid Production
Research has shown that certain culture systems, such as two-phase culture systems, can enhance the production of chelirubine and other alkaloids in cell cultures of Eschscholtzia californica. This has implications for large-scale production and extraction of these compounds for research and therapeutic purposes (Byun et al., 1990).
Eigenschaften
CAS-Nummer |
18203-11-7 |
|---|---|
Produktname |
Chelirubine |
Molekularformel |
C21H16NO5+ |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |
InChI |
InChI=1S/C21H16NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-8H,9-10H2,1-2H3/q+1 |
InChI-Schlüssel |
RNSBFHHWMMKJAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
Kanonische SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
Andere CAS-Nummern |
18203-11-7 |
Synonyme |
chelirubine chelirubine sulfite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



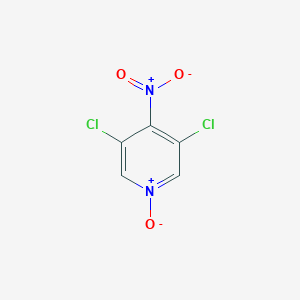
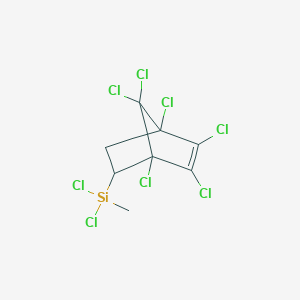
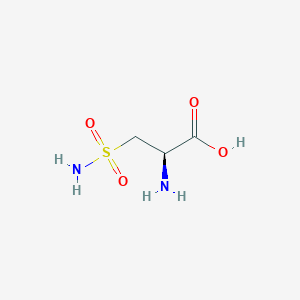
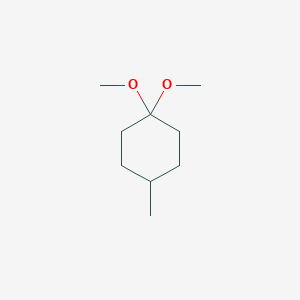

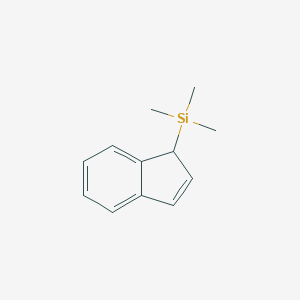
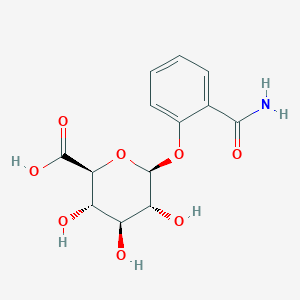
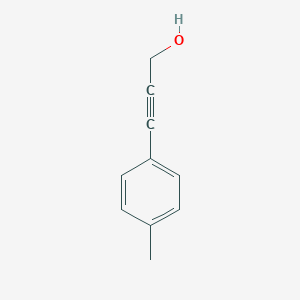
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
